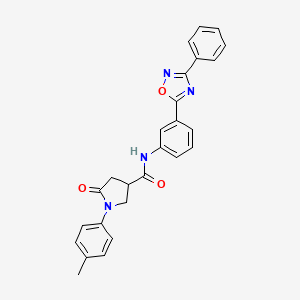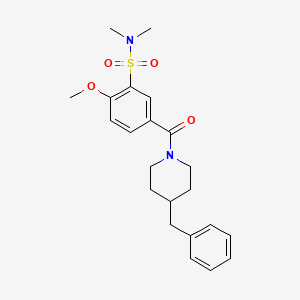
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide, also known as CP-465,022, is a selective antagonist of the orexin-1 receptor. Orexins are neuropeptides that play a crucial role in the regulation of wakefulness and arousal. CP-465,022 has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.
Mecanismo De Acción
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide acts as a selective antagonist of the orexin-1 receptor, which is located in the hypothalamus. Orexin-1 receptors play a crucial role in the regulation of wakefulness and arousal. By blocking the activation of these receptors, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on sleep and wakefulness, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to reduce food intake and body weight by decreasing the activity of the reward pathway in the brain. It has also been shown to reduce drug-seeking behavior by decreasing the activity of the mesolimbic dopamine system, which is involved in the reward response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide is its selectivity for the orexin-1 receptor. This makes it a useful tool for studying the role of orexin-1 receptors in sleep, wakefulness, and other physiological processes. However, one limitation of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in animal models.
Direcciones Futuras
There are a number of potential future directions for research on N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide. One area of interest is the potential use of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide in the treatment of sleep disorders, such as insomnia and narcolepsy. Another area of interest is the potential use of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide in the treatment of obesity and addiction. Additionally, further research is needed to understand the long-term effects of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide on sleep, wakefulness, and other physiological processes.
Métodos De Síntesis
The synthesis of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with cyclopentylmagnesium bromide, followed by the reduction of the resulting nitro compound with iron powder. The piperidine-1-sulfonyl chloride is then added to the intermediate product, which undergoes cyclization to form N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been studied extensively for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction. In preclinical studies, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to improve sleep quality and reduce the incidence of wakefulness. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
5-(4-benzylpiperidine-1-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-23(2)29(26,27)21-16-19(9-10-20(21)28-3)22(25)24-13-11-18(12-14-24)15-17-7-5-4-6-8-17/h4-10,16,18H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXQRUCUIKBUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-benzylpiperidin-1-yl)carbonyl]-2-methoxy-N,N-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)
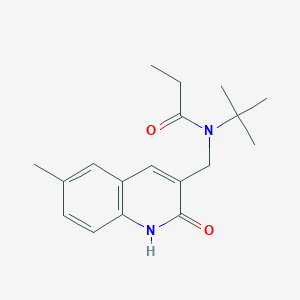
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
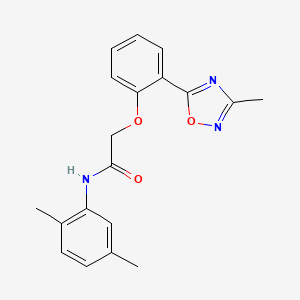
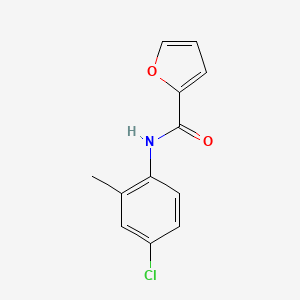
![4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716672.png)
![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)
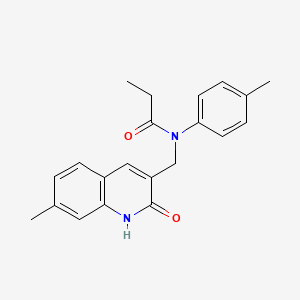
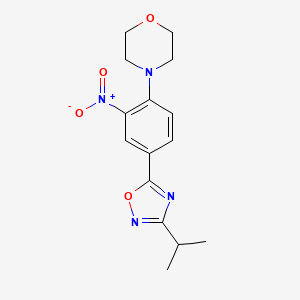
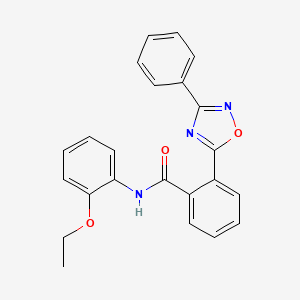
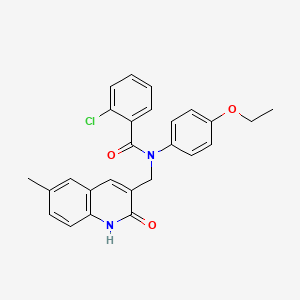
![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)
